2-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-[1-(2,6-difluorophenyl)sulfonylpiperidin-3-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F5N3O3S/c15-9-4-1-5-10(16)11(9)26(23,24)22-6-2-3-8(7-22)12-20-21-13(25-12)14(17,18)19/h1,4-5,8H,2-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKPQOHROMBURI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=C(C=CC=C2F)F)C3=NN=C(O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F5N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : The oxadiazole structure is associated with antimicrobial activity, making it a candidate for developing new antibiotics.
- Antitumor Activity : Compounds containing oxadiazole rings have shown potential in inhibiting tumor growth through various mechanisms.
- Neuroprotective Effects : Studies suggest that the piperidine component may contribute to neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have focused on the therapeutic applications of compounds similar to 2-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole:
- Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives of oxadiazoles showed significant inhibition against various bacterial strains. The presence of difluorophenyl and trifluoromethyl groups was found to enhance antibacterial activity due to increased lipophilicity and altered electronic properties.
- Antitumor Mechanisms : Research published in Journal of Medicinal Chemistry explored the antitumor effects of oxadiazole derivatives. The study indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways.
- Neuroprotection Studies : Investigations into neuroprotective effects revealed that compounds containing piperidine rings could inhibit neuroinflammation and oxidative stress markers in cellular models mimicking neurodegenerative diseases.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound shares structural similarities with other 1,3,4-oxadiazole derivatives but differs in substituent patterns. Below is a comparison with key analogs:
Key Observations :
Substituent Impact: The target compound’s 2,6-difluorophenylsulfonyl group likely enhances binding affinity compared to aliphatic sulfonyl groups (e.g., in ) due to aromatic π-π interactions.
Physicochemical Stability
- Melting Points : The target compound’s melting point is unreported, but analogs with rigid aromatic sulfonyl groups (e.g., ) typically have higher melting points (100–130°C) than aliphatic derivatives (e.g., 77–95°C for thioether analogs ), suggesting improved crystalline stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
